molecular formula C13H19ClN2O3 B1499982 Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride CAS No. 1159825-20-3

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B1499982
CAS No.: 1159825-20-3
M. Wt: 286.75 g/mol
InChI Key: YVHVEHPWNMUIKO-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in pharmaceutical research and various chemical syntheses due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperazine and benzyl chloroformate.

  • Reaction Steps: The piperazine is first reacted with benzyl chloroformate to form benzyl piperazine-1-carboxylate. This intermediate is then treated with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 3-position.

  • Hydrochloride Formation: The final step involves treating the hydroxymethyl derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistent quality and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or chromium-based reagents.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl or hydroxymethyl groups, often involving halogenation or alkylation.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)

Major Products Formed:

  • Oxidation Products: Benzyl alcohol derivatives, carboxylic acids

  • Reduction Products: Alcohols, amines

  • Substitution Products: Halogenated benzyl derivatives, alkylated piperazines

Scientific Research Applications

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, such as antiviral, antibacterial, and anti-inflammatory activities.

  • Industry: The compound is utilized in the development of new materials and chemical processes, including polymer synthesis and catalysis.

Comparison with Similar Compounds

  • Benzyl piperazine-1-carboxylate: Lacks the hydroxymethyl group

  • 3-(Hydroxymethyl)piperazine-1-carboxylate: Lacks the benzyl group

  • Benzyl 3-(aminomethyl)piperazine-1-carboxylate: Contains an amino group instead of a hydroxymethyl group

Uniqueness: Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of both the benzyl and hydroxymethyl groups on the piperazine ring, which provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

benzyl 3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHVEHPWNMUIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662619
Record name Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159825-20-3
Record name Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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